(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride
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Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The tetrahydroisoquinoline scaffold is found in various natural products and synthetic analogs, making it a significant structure in drug discovery and development .
Biochemical Analysis
Biochemical Properties
(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin in the brain . Additionally, it has been found to interact with dopamine receptors, influencing their activity and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . It also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . The compound also interacts with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing neurotransmitter levels and improving behavioral outcomes in models of depression . At higher doses, the compound can have toxic effects, including neurotoxicity and adverse behavioral changes . These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . The compound also influences metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride typically involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or ketone. This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized . Common reagents used in this synthesis include formaldehyde and various amines under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Pictet-Spengler reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolines.
Reduction: Reduction reactions can further saturate the tetrahydroisoquinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, isoquinolines, and other derivatives with potential biological activities .
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interact with DNA . The compound’s effects are mediated through pathways involving neurotransmitter systems, oxidative stress, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but has different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the class, known for its neuroprotective properties.
Uniqueness
(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinolines .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQJSFFKBVSPBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.